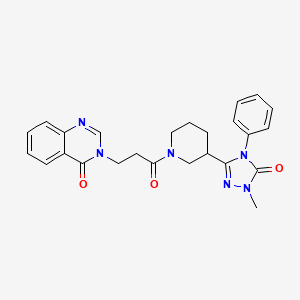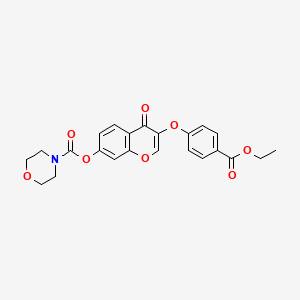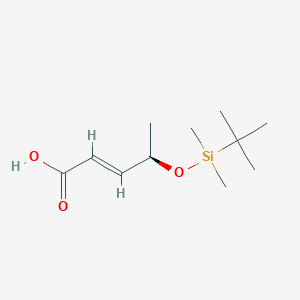![molecular formula C18H15ClN4O2S B2733463 6-(4-Chlorophenyl)-2-[1-(2-methyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one CAS No. 2380085-16-3](/img/structure/B2733463.png)
6-(4-Chlorophenyl)-2-[1-(2-methyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chlorophenyl)-2-[1-(2-methyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core substituted with a chlorophenyl group and an azetidinyl group linked to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-[1-(2-methyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common route includes:
Formation of the Pyridazinone Core: Starting with a suitable pyridazine derivative, the core structure is formed through cyclization reactions.
Introduction of the Chlorophenyl Group: This step involves electrophilic aromatic substitution reactions to introduce the chlorophenyl group onto the pyridazinone core.
Formation of the Azetidinyl Group: The azetidinyl group is synthesized separately and then attached to the pyridazinone core through nucleophilic substitution reactions.
Attachment of the Thiazole Ring: The final step involves the formation of the thiazole ring and its attachment to the azetidinyl group through condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-2-[1-(2-methyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-(4-Chlorophenyl)-2-[1-(2-methyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2-[1-(2-methyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It may inhibit or activate specific pathways, leading to desired biological effects such as antimicrobial activity or inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenyl)-2-[1-(2-methyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one: shares structural similarities with other pyridazinone derivatives and azetidinyl compounds.
Uniqueness
Structural Features: The unique combination of the pyridazinone core, chlorophenyl group, azetidinyl group, and thiazole ring sets it apart from other compounds.
Biological Activity: Its specific interactions with molecular targets may result in unique biological activities not observed in similar compounds.
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[1-(2-methyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S/c1-11-20-16(10-26-11)18(25)22-8-14(9-22)23-17(24)7-6-15(21-23)12-2-4-13(19)5-3-12/h2-7,10,14H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOGKCOONKZKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B2733382.png)
![3-(4,6-dichloropyrimidin-2-yl)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}urea](/img/structure/B2733385.png)
![N-(4-bromophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2733386.png)
![3-(Furan-2-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2733387.png)
![1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2733391.png)


![4-bromo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2733398.png)
![(5Z)-3-(4-fluorophenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2733399.png)
![Benzo[d]thiazol-2-ylmethyl 2-(4-chlorophenoxy)acetate](/img/structure/B2733400.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2733401.png)
![methyl 2-[[2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate](/img/structure/B2733403.png)
